REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10]([O:12][C:13]([F:14])([F:15])[F:16])[cH:11]1.[C:17](#[N:18])[c:19]1[cH:20][c:21]([C:29]([O:30][CH3:31])=[O:32])[cH:22][c:23]([O:24][CH:25]([CH3:26])[CH3:27])[cH:28]1>>[c:2]1([C:17]#[N:18])[cH:3][c:4]([C:5](=[O:6])[O:7][CH3:8])[cH:9][c:10]([O:12][C:13]([F:14])([F:15])[F:16])[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)cc(OC(F)(F)F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(C#N)cc(OC(C)C)c1
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Name
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Type
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product
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Smiles
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COC(=O)c1cc(C#N)cc(OC(F)(F)F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |